Samarium(II) iodide

Catalog No.
S569842
CAS No.
32248-43-4
M.F
I₂Sm
M. Wt
404.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium(II) iodide

CAS Number

32248-43-4

Product Name

Samarium(II) iodide

IUPAC Name

diiodosamarium

Molecular Formula

I₂Sm

Molecular Weight

404.2 g/mol

InChI

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2

InChI Key

UAWABSHMGXMCRK-UHFFFAOYSA-L

SMILES

I[Sm]I

Synonyms

Samarium Iodide; Samarium Diiodide

Canonical SMILES

I[Sm]I

A Powerful Single-Electron Reductant

SmI2 functions as a single-electron reducing agent, meaning it transfers one electron to a molecule in a reaction. This unique characteristic allows it to participate in a broad range of transformations, making it a versatile tool for chemists. Its high reduction potential, reaching up to -2.05 V in the presence of hexamethylphosphoric triamide (HMPA), enables access to various reactive intermediates [1].

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Diverse Reaction Scope

SmI2 boasts a diverse reaction scope, facilitating various transformations in organic synthesis. Some of its key functionalities in research include:

  • C-C Bond Formation: SmI2 plays a crucial role in forming carbon-carbon bonds, a fundamental step in constructing complex molecules. This includes reactions like pinacol coupling, hydrodimerization, and Baylis-Hillman adduct formation [2].

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  • Functional Group Transformations: SmI2 can selectively reduce various functional groups, including carbonyls, epoxides, and halides. This allows for targeted modifications of molecules, leading to diverse functionalities [3].

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  • Total Synthesis: SmI2 has emerged as a valuable tool for the total synthesis of complex natural products and pharmaceuticals. Its ability to facilitate intricate bond formations and transformations makes it a crucial component in the construction of these intricate molecules [4].

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Ongoing Research and Development

Research on SmI2 continues to develop, with scientists exploring its potential in various areas:

  • Mechanistic Studies: Understanding the intricate mechanisms by which SmI2 mediates reactions remains an ongoing research focus. This knowledge is crucial for optimizing existing reactions and developing new ones [5].

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  • Asymmetric Synthesis: Researchers are investigating the potential of SmI2 in facilitating asymmetric synthesis, a technique for creating molecules with a specific spatial arrangement of atoms. This holds significant implications for developing drugs and other chiral compounds [4].

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Samarium(II) iodide is an inorganic compound with the formula SmI₂. It appears as a green solid and forms a dark blue solution when dissolved in tetrahydrofuran. This compound is notable for its role as a strong one-electron reducing agent, making it valuable in organic synthesis, particularly for carbon-carbon bond formation reactions. Samarium(II) iodide is also referred to as Kagan's reagent, named after Henri Kagan, who first reported its utility in organic transformations in 1979. Its structure features samarium ions coordinated by iodide ions, exhibiting a heptacoordinate geometry in its ether adducts .

Samarium diiodide is a skin, eye, and respiratory irritant. It is also pyrophoric (ignites spontaneously in air) when finely divided. When handling SmI2, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator in a well-ventilated fume hood.

Data:

  • LD50 (oral, rat): 3200 mg/kg (LD50 is the dose that is lethal to 50% of a test population)

Samarium(II) iodide is primarily utilized for its reducing properties in various organic reactions. Key reactions include:

  • Reduction of Carbonyl Compounds: Samarium(II) iodide can reduce aldehydes and ketones to their corresponding alcohols. The mechanism involves the formation of a samarium ketyl intermediate, which subsequently leads to alcohol formation through protonation or disproportionation .
  • Barbier Reaction: In this reaction, samarium(II) iodide facilitates the coupling of alkyl halides with carbonyl compounds to form tertiary alcohols .
  • Hydrodehalogenation: It can reduce halogenated hydrocarbons to their corresponding hydrocarbons, showcasing its versatility .
  • Deprotection Reactions: The compound effectively removes protecting groups from sensitive substrates, such as tosyl groups from amides .

The ability of samarium(II) iodide to selectively reduce various functional groups while maintaining high chemoselectivity is a significant advantage in synthetic applications.

Samarium(II) iodide can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of samarium metal with diiodomethane or 1,2-diiodoethane in tetrahydrofuran. This method typically yields nearly quantitative amounts of samarium(II) iodide .
  • Thermal Decomposition: Solid samarium(II) iodide can also be formed by the high-temperature decomposition of samarium(III) iodide .
  • Solvent Systems: The choice of solvent can significantly affect the reactivity and yield of reactions involving samarium(II) iodide. For instance, using hexamethylphosphoramide as a co-solvent can enhance reaction conditions and outcomes .

Samarium(II) iodide has broad applications across various fields:

  • Organic Synthesis: It serves as a critical reagent for carbon-carbon bond formation and functional group reductions, making it indispensable in synthetic organic chemistry .
  • Natural Product Synthesis: The compound has been employed in the total synthesis of complex natural products, enabling the construction of polycyclic structures and multiple stereocenters .
  • Materials Science: Due to its unique electronic properties, samarium(II) iodide is explored for potential applications in materials science, including polymer chemistry and catalysis .

Research on interaction studies involving samarium(II) iodide focuses on understanding its reactivity with various functional groups and optimizing reaction conditions. Studies have shown that the presence of polar solvents enhances its reducing capabilities. Additionally, recent advancements have introduced safer alternatives to traditional solvents like hexamethylphosphoramide, improving the environmental profile of reactions involving this compound .

Several compounds share similarities with samarium(II) iodide regarding their reducing properties and applications in organic synthesis:

CompoundFormulaUnique Features
Samarium(III) iodideSmI₃More oxidized state; less reducing capability
Neodymium(III) iodideNdI₃Similar reactivity but less commonly used
Terbium(III) iodideTbI₃Exhibits luminescent properties; used in optics
Ytterbium(III) iodideYbI₃Used in laser technology; less reactive than SmI₂

Samarium(II) iodide's uniqueness lies in its exceptional reducing ability and versatility across diverse organic transformations compared to these similar compounds.

Wikipedia

Samarium(II) iodide

Dates

Modify: 2023-08-15

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